MFCD02968727
Overview
Description
MFCD02968727 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02968727 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and sulfonation. For instance, carbon-based solid acids can be produced through different preparation conditions and modification methods, such as one-step, two-step, hydrothermal, and template methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD02968727 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of organic compounds is a widely studied reaction in both academia and the chemical industry . The compound can also participate in Suzuki–Miyaura coupling reactions, which are essential for forming carbon–carbon bonds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations .
Mechanism of Action
The mechanism of action of MFCD02968727 involves its interaction with specific molecular targets and pathways. For example, certain compounds exert their effects by inhibiting enzymes involved in neurotransmitter uptake, thereby prolonging their duration of action within the neuronal synapse . Similarly, this compound may interact with specific proteins or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds: MFCD02968727 can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to undergo specific reactions and interact with particular molecular targets sets it apart from other compounds.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3,6-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-3-26-18(23)14-11-20-15-5-4-12(17(22)24-2)10-13(15)16(14)19-6-8-25-9-7-21/h4-5,10-11,21H,3,6-9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWOMPWEAQQRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCOCCO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.